molecular formula C21H18N4O4 B2741080 2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1790197-88-4

2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2741080
CAS No.: 1790197-88-4
M. Wt: 390.399
InChI Key: GSTHRBUIEOJUBH-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with various molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. The pyrazole and benzodioxin moieties contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(1,2-benzoxazol-3-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide include other benzoxazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-21(9-17-16-5-1-2-6-18(16)29-24-17)23-14-10-22-25(11-14)12-15-13-27-19-7-3-4-8-20(19)28-15/h1-8,10-11,15H,9,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTHRBUIEOJUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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